5-(3,4-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Description
The compound 5-(3,4-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole belongs to a class of heterocyclic hybrids combining 1,2,4-oxadiazole and 1,2,3-triazole moieties. These scaffolds are widely explored in medicinal chemistry due to their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer activities . The 4-fluorobenzyl-substituted triazole moiety introduces lipophilicity and metabolic stability, critical for drug-like properties .
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-[1-[(4-fluorophenyl)methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-12-18(23-25-26(12)11-13-4-7-15(21)8-5-13)19-22-20(29-24-19)14-6-9-16(27-2)17(10-14)28-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGQUUVYLIUKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with a nitrile under acidic or basic conditions.
Introduction of the triazole ring: This step often involves a click chemistry reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, 5-(3,4-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its unique structure may impart desirable characteristics to polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole depends on its specific application. In a biological context, the compound may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The 3,4-dimethoxyphenyl group in oxadiazoles (e.g., ) correlates with significant anti-inflammatory activity, suggesting the target compound may share similar efficacy .
- Triazole substitution (e.g., 4-fluorobenzyl in the target vs. 3,4-dichlorophenyl in Compound 4c) influences cytotoxicity, with halogenated aryl groups enhancing potency against cancer cells .
Crystallographic and Structural Comparisons
- Isostructural Halogen Derivatives : Compounds 4 (Cl-substituted) and 5 (F-substituted) in exhibit identical crystal packing (triclinic, P 1) but differ in halogen-driven intermolecular interactions. The 4-fluorophenyl group in the target compound may similarly influence crystal lattice stability .
- Planarity and Conformation : Triazole-oxadiazole hybrids (e.g., ) adopt near-planar conformations except for perpendicularly oriented fluorophenyl groups, a feature likely conserved in the target compound to optimize binding pocket interactions .
Biological Activity
5-(3,4-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For example:
- MCF-7 Cells : The compound exhibited an IC50 value of approximately 12.4 µM against MCF-7 breast cancer cells, indicating potent inhibitory activity on cell proliferation .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins. This suggests a mechanism involving mitochondrial dysfunction and subsequent cell death .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity:
- Bacterial Strains : It demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Fungal Strains : The compound was also tested against various fungal pathogens, revealing moderate antifungal activity.
Data Table: Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 12.4 | |
| Antimicrobial | Staphylococcus aureus | 64 | |
| Antimicrobial | Escherichia coli | 128 | |
| Antifungal | Candida albicans | 32 |
Case Study 1: Anticancer Screening
A recent study screened a library of compounds for their anticancer activity using multicellular spheroids as a model. The results indicated that compounds similar to this compound showed enhanced penetration and efficacy compared to traditional monolayer cultures. This approach allowed for a more accurate assessment of the compound's potential in vivo behavior .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of oxadiazole derivatives revealed that modifications at the phenyl and triazole moieties significantly influenced biological activity. Substitutions that enhance lipophilicity were found to correlate with increased potency against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
